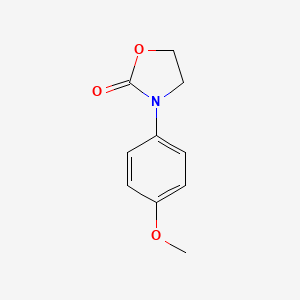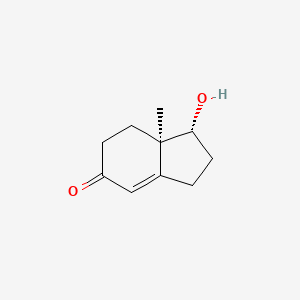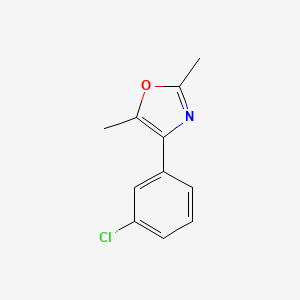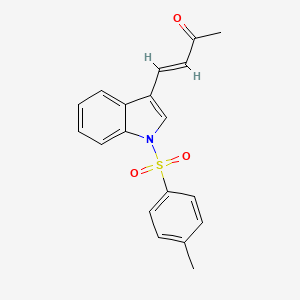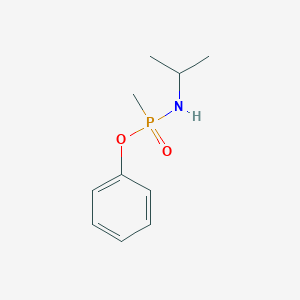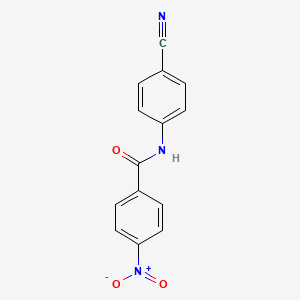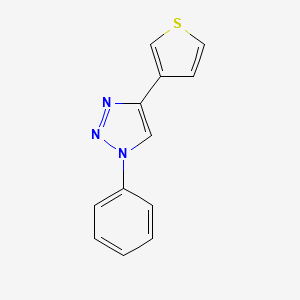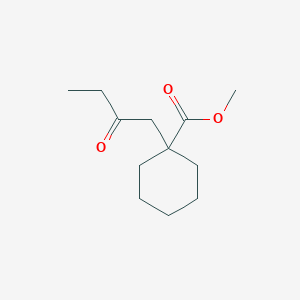![molecular formula C25H31NO11 B14132065 methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate CAS No. 309964-74-7](/img/structure/B14132065.png)
methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate is a complex organic compound characterized by its unique structure, which includes a cyclohexyl ring substituted with multiple acetyloxy groups and a phenylalanine derivative
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate typically involves multiple steps, starting with the preparation of the cyclohexyl ring with acetyloxy groups. This can be achieved through acetylation reactions using acetic anhydride and a suitable catalyst. The phenylalanine derivative is then introduced through a coupling reaction, often facilitated by reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes precise control of temperature, pH, and reaction time, as well as the use of advanced purification techniques such as column chromatography and recrystallization.
Análisis De Reacciones Químicas
Types of Reactions
Methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate can undergo various chemical reactions, including:
Oxidation: The acetyloxy groups can be oxidized to form corresponding carboxylic acids.
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The acetyloxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted cyclohexyl derivatives.
Aplicaciones Científicas De Investigación
Methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate involves its interaction with specific molecular targets, such as enzymes or receptors. The acetyloxy groups may facilitate binding to active sites, while the phenylalanine derivative can interact with hydrophobic pockets. This compound may modulate biochemical pathways by inhibiting or activating specific enzymes, leading to its observed biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl N-{[1,3,4,5-tetrakis(hydroxy)cyclohexyl]carbonyl}-L-phenylalaninate
- Methyl N-{[1,3,4,5-tetrakis(methoxy)cyclohexyl]carbonyl}-L-phenylalaninate
- Methyl N-{[1,3,4,5-tetrakis(ethoxy)cyclohexyl]carbonyl}-L-phenylalaninate
Uniqueness
Methyl N-{[1,3,4,5-tetrakis(acetyloxy)cyclohexyl]carbonyl}-L-phenylalaninate is unique due to its specific acetyloxy substitutions, which confer distinct chemical and biological properties. These substitutions can enhance its solubility, stability, and reactivity compared to similar compounds with different substituents.
Propiedades
Número CAS |
309964-74-7 |
|---|---|
Fórmula molecular |
C25H31NO11 |
Peso molecular |
521.5 g/mol |
Nombre IUPAC |
methyl (2S)-3-phenyl-2-[(1,3,4,5-tetraacetyloxycyclohexanecarbonyl)amino]propanoate |
InChI |
InChI=1S/C25H31NO11/c1-14(27)34-20-12-25(37-17(4)30,13-21(35-15(2)28)22(20)36-16(3)29)24(32)26-19(23(31)33-5)11-18-9-7-6-8-10-18/h6-10,19-22H,11-13H2,1-5H3,(H,26,32)/t19-,20?,21?,22?,25?/m0/s1 |
Clave InChI |
RAULZWBDMGIBHY-HMNVQUIHSA-N |
SMILES isomérico |
CC(=O)OC1CC(CC(C1OC(=O)C)OC(=O)C)(C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC)OC(=O)C |
SMILES canónico |
CC(=O)OC1CC(CC(C1OC(=O)C)OC(=O)C)(C(=O)NC(CC2=CC=CC=C2)C(=O)OC)OC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


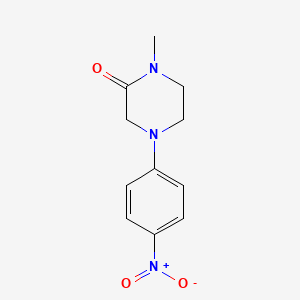
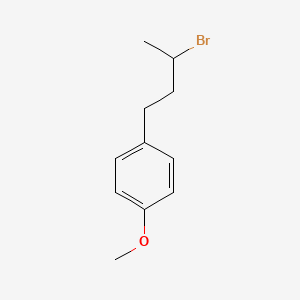
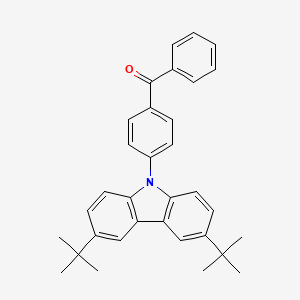
![1-[(6-chloro-7-methoxy-4-methyl-2-oxo-2H-chromen-3-yl)acetyl]piperidin-4-yl acetate](/img/structure/B14132010.png)
